

# Preclinical research on Pesampator for cognitive disorders

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Preclinical Research of **Pesampator** (PF-04958242/BIIB104) for Cognitive Disorders

#### Introduction

Pesampator (formerly PF-04958242 and BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive deficits associated with schizophrenia.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission throughout the central nervous system and are integral to synaptic plasticity, a fundamental process for learning and memory.[3][4] Positive modulation of these receptors is hypothesized to enhance cognitive function by amplifying glutamatergic signaling, promoting long-term potentiation (LTP), and increasing the production of neurotrophic factors like BDNF. This document provides a comprehensive overview of the preclinical research on Pesampator, detailing its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

# Mechanism of Action: AMPA Receptor Positive Allosteric Modulation

**Pesampator** belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs. It binds to an allosteric site on the AMPA receptor, a tetrameric ion channel composed of subunits like GluA1-4. This binding event enhances the receptor's response to glutamate. Specifically,



**Pesampator** stabilizes the glutamate-bound conformation of the receptor, which slows the channel's deactivation and desensitization. The result is an increased influx of sodium ions upon glutamate binding, leading to a stronger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of synaptic transmission is believed to be the primary mechanism underlying its potential cognitive-enhancing effects.

**Pesampator**'s mechanism as a positive allosteric modulator of the AMPA receptor.

## **Preclinical Efficacy and Pharmacology**

**Pesampator** demonstrated robust activity in a range of in vitro and in vivo preclinical models designed to assess cognitive function.

#### In Vitro and In Vivo Potency

The compound's potency was established in cellular assays and its efficacy was demonstrated in animal models of synaptic dysfunction.

Table 1: In Vitro and In Vivo Potency of **Pesampator** (PF-04958242)

| Parameter | Value              | Species/System                     | Reference |
|-----------|--------------------|------------------------------------|-----------|
| EC50      | 854 nM             | Murine Embryonic<br>Stem Cells     |           |
| Ki        | 132 nM             | In vitro binding assay             | •         |
| ED50      | 0.003 mg/kg (i.v.) | Rat (MK-801-induced deficit model) | •         |

#### **Cognitive Enhancement in Animal Models**

**Pesampator** was evaluated in several preclinical models that mimic cognitive impairment, particularly deficits relevant to schizophrenia.

Table 2: Summary of **Pesampator** Efficacy in Preclinical Cognitive Models



| Animal Model        | Cognitive<br>Deficit Inducer     | Behavioral<br>Task                | Key Finding                                                        | Reference |
|---------------------|----------------------------------|-----------------------------------|--------------------------------------------------------------------|-----------|
| Rat                 | MK-801 (NMDA<br>Antagonist)      | Synaptic<br>Transmission<br>Assay | Restored<br>synaptic<br>transmission<br>deficit.                   |           |
| Rat                 | Ketamine<br>(NMDA<br>Antagonist) | Radial Arm Maze                   | Reduced the effect of ketamine on working memory.                  |           |
| Nonhuman<br>Primate | Ketamine<br>(NMDA<br>Antagonist) | Delayed<br>Matching-to-<br>Sample | Improved performance on a ketamine- disrupted working memory task. | _         |
| Rat                 | -                                | FDG-PET<br>Imaging                | Demonstrated activation of the frontal cortex and cerebellum.      | _         |

# **Experimental Protocols**

Detailed methodologies were employed to characterize the pharmacological profile of **Pesampator**.

### **MK-801-Induced Synaptic Transmission Deficit in Rats**

- Objective: To assess if **Pesampator** could reverse a deficit in synaptic transmission induced by an NMDA receptor antagonist.
- Animal Model: Sprague-Dawley rats.
- Procedure:







- Rats are anesthetized, and recording electrodes are placed in the hippocampus to measure field excitatory postsynaptic potentials (fEPSPs), an indicator of synaptic strength.
- A baseline fEPSP is established.
- The NMDA receptor antagonist MK-801 is administered to induce a deficit, observed as a reduction in the fEPSP amplitude.
- **Pesampator** is administered intravenously (i.v.) at varying doses.
- The fEPSP is continuously monitored to determine the dose at which the MK-801-induced deficit is reversed.
- Endpoint: The effective dose restoring 50% of the synaptic transmission deficit (ED50).





Click to download full resolution via product page

Workflow for the rat synaptic transmission deficit experiment.

# **Ketamine-Induced Working Memory Deficit in Nonhuman Primates**

- Objective: To evaluate **Pesampator**'s ability to ameliorate working memory impairments relevant to schizophrenia.
- Animal Model: Nonhuman primates (e.g., rhesus monkeys).
- Procedure:



- Animals are trained on a Delayed Matching-to-Sample (DMTS) task, a standard test of working memory.
- Once performance is stable, a cognitive deficit is induced using a sub-anesthetic dose of ketamine.
- On test days, animals receive either placebo or **Pesampator** prior to ketamine administration.
- Performance on the DMTS task (e.g., accuracy, reaction time) is recorded and compared across treatment conditions.
- Endpoint: Improvement in DMTS task performance in the **Pesampator** group compared to the placebo group.

## **Preclinical Pharmacokinetics and Safety**

The pharmacokinetic (PK) profile and safety of **Pesampator** were assessed in multiple species to determine its drug-like properties and to establish a safety margin for clinical studies.

#### **Pharmacokinetics**

PK studies in rats and dogs revealed key parameters necessary for predicting human pharmacokinetics.

Table 3: Preclinical Pharmacokinetic and Safety Profile of Pesampator



| Parameter / Study    | Species  | Finding / Result                                                        | Reference    |
|----------------------|----------|-------------------------------------------------------------------------|--------------|
| Toxicology Studies   | Rat, Dog | No safety concerns revealed in 90-day studies.                          |              |
| Human PK Projection  | -        | Simcyp software<br>projected an<br>efficacious human<br>dose of 0.3 mg. | _            |
| CYP Interaction      | In vitro | Unlikely to cause cytochrome P450-mediated drug-drug interactions.      | <del>-</del> |
| Half-life (Clinical) | Human    | 24-31 hours.                                                            | -            |

### **Toxicology**

- Objective: To identify potential toxicities and establish a safe dose range for human trials.
- Animal Models: Rats and dogs.
- Procedure:
  - Pesampator was administered daily to animals for 90 consecutive days at multiple dose levels.
  - Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.
  - At the end of the study, a full histopathological examination was conducted.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined, which informed
  the starting dose for Phase 1 clinical trials. The studies revealed no significant safety
  concerns, supporting its advancement.





Click to download full resolution via product page

High-level overview of **Pesampator**'s preclinical development path.

#### Conclusion

The preclinical data for **Pesampator** (PF-04958242) established it as a potent, brain-penetrant AMPA receptor positive allosteric modulator. It consistently demonstrated efficacy in reversing pharmacologically-induced cognitive deficits in multiple species, including rats and nonhuman primates. The compound showed a favorable safety profile in 90-day toxicology studies, and its pharmacokinetic properties were deemed suitable for clinical development. This robust body of preclinical evidence provided a strong rationale for advancing **Pesampator** into Phase 1 clinical trials to evaluate its safety and efficacy in humans for treating cognitive impairment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pesampator Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. AMPA receptor potentiators for the treatment of CNS disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor modulators as cognitive enhancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical research on Pesampator for cognitive disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609945#preclinical-research-on-pesampator-for-cognitive-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com